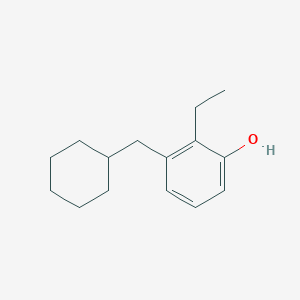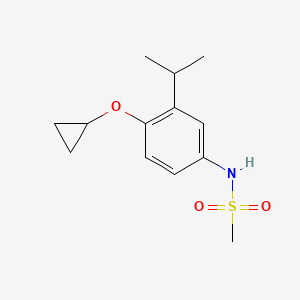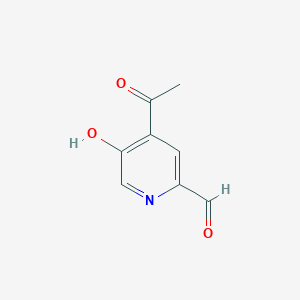
Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a brominated phenyl ring, and a brominated propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate typically involves multiple steps:
Bromination of Phenyl Ring: The starting material, phenylpropylamine, undergoes bromination to introduce bromine atoms at specific positions on the phenyl ring.
Formation of Carbamate: The brominated phenylpropylamine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage.
Bromination of Propyl Chain: The final step involves the bromination of the propyl chain to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial brominating agents and optimized reaction conditions to ensure high yield and purity.
Efficient Carbamate Formation: Utilizing continuous flow reactors to enhance the efficiency of the carbamate formation step.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atoms in tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the brominated phenyl ring or propyl chain can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Products: Various azido, thiol, or amino derivatives.
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Dehalogenated compounds.
科学研究应用
Chemistry
Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is used to study the effects of brominated carbamates on enzyme activity and protein interactions. It serves as a model compound for investigating the biological activity of carbamate derivatives.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate involves its interaction with specific molecular targets. The bromine atoms and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability.
相似化合物的比较
Similar Compounds
Tert-butyl 3-chloro-1-(3-chlorophenyl)propylcarbamate: Similar structure but with chlorine atoms instead of bromine.
Tert-butyl 3-iodo-1-(3-iodophenyl)propylcarbamate: Similar structure but with iodine atoms instead of bromine.
Tert-butyl 3-fluoro-1-(3-fluorophenyl)propylcarbamate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Tert-butyl 3-bromo-1-(3-bromophenyl)propylcarbamate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C14H19Br2NO2 |
|---|---|
分子量 |
393.11 g/mol |
IUPAC 名称 |
tert-butyl N-[3-bromo-1-(3-bromophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(7-8-15)10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,18) |
InChI 键 |
QTNXUTUHXNCQDU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)



